molecular formula C12H9F3N2O B6329834 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine CAS No. 1177269-61-2

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine

Cat. No.: B6329834
CAS No.: 1177269-61-2
M. Wt: 254.21 g/mol
InChI Key: PZSMHOZZRWBOAF-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine: is an organic compound with the molecular formula C12H9F3N2O . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it a valuable entity in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine: is unique due to the presence of both the phenyl and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMHOZZRWBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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